Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)-

Description

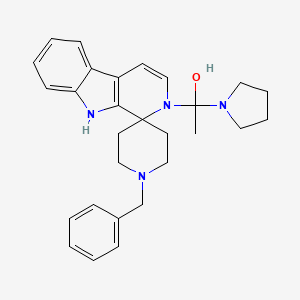

Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)- (CAS: 130889-45-1) is a structurally complex spirocyclic compound featuring a fused pyridoindole core and a piperidine ring. The molecule is further substituted with a phenylmethyl group at position 1 and a 1-pyrrolidinylacetyl moiety at position 2', enhancing its steric and electronic complexity . This compound belongs to the β-carboline family, known for diverse bioactivities, including modulation of ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) . Its synthesis typically involves spirocyclization followed by functionalization via acylation or alkylation, as seen in related spiro-piperidine systems .

Properties

CAS No. |

130889-42-8 |

|---|---|

Molecular Formula |

C28H34N4O |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-pyrrolidin-1-ylethanol |

InChI |

InChI=1S/C28H34N4O/c1-27(33,31-16-7-8-17-31)32-18-13-24-23-11-5-6-12-25(23)29-26(24)28(32)14-19-30(20-15-28)21-22-9-3-2-4-10-22/h2-6,9-13,18,29,33H,7-8,14-17,19-21H2,1H3 |

InChI Key |

PEVFOALRTQWMJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCCC1)(N2C=CC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36)O |

Origin of Product |

United States |

Biological Activity

Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), specifically 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(1-pyrrolidinylacetyl)-, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a co-potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This article aims to synthesize current research findings on the biological activity of this compound, with a focus on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a piperidine ring and a pyridoindole framework. The presence of multiple functional groups contributes to its diverse reactivity and biological activity. The general formula can be represented as follows:

CFTR Potentiation

Research indicates that spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) acts as a co-potentiator for CFTR mutants. It enhances the activity of existing CFTR potentiators like VX-770 (ivacaftor), which is crucial for restoring chloride channel function in defective CFTR proteins. This mechanism is particularly significant for patients with cystic fibrosis who have specific CFTR mutations.

The potentiation occurs through direct interaction with CFTR proteins at specific binding sites, leading to improved channel activity. Studies have shown that certain analogs of this compound exhibit improved efficacy in activating CFTR mutants compared to earlier compounds.

| Analog | Substituents | Potency (EC50) |

|---|---|---|

| Original Compound | None | ~10 µM |

| Analog 2i | 6'-methoxyindole, 2,4,5-trifluorobenzyl | ~600 nM |

This table illustrates the structure-activity relationship (SAR) where modifications lead to enhanced potency against specific CFTR mutations .

Antimicrobial Activity

In addition to its role in cystic fibrosis treatment, some derivatives of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) have demonstrated antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) typically involves multi-step synthetic routes that yield high-efficiency products. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .

Key Synthesis Methods

- Pictet–Spengler Reaction : A classical method used to form the spirocyclic structure.

- Two-Step Reaction Protocols : Efficiently generate various analogs for SAR studies.

Clinical Implications

Recent studies have focused on the clinical implications of using spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) as a therapeutic agent for cystic fibrosis. In vitro studies demonstrate significant improvements in chloride ion transport across cell membranes expressing mutant CFTR .

Comparative Analysis with Other Compounds

The biological activity of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) can be compared with other known CFTR potentiators:

| Compound | Mechanism | Efficacy |

|---|---|---|

| VX-770 | Direct potentiation | High |

| Spiro Compound | Co-potentiation with VX-770 | Enhanced |

This comparative analysis highlights the potential synergistic effects when used alongside established treatments.

Scientific Research Applications

Pharmacological Properties

Research indicates that spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) derivatives exhibit a range of pharmacological activities:

- Cystic Fibrosis Modulation: Certain derivatives function as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations, enhancing chloride ion conductance in affected cells .

- Anticancer Activity: Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Analgesic and Sedative Effects: Some derivatives have demonstrated significant analgesic properties in preclinical models, outperforming established analgesics like aspirin in specific assays .

Case Studies

Several studies highlight the effectiveness of spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole) in various therapeutic contexts:

Cystic Fibrosis Treatment

A study explored the efficacy of a series of spiro[piperidine-4,1'-pyrido(3,4-b)indole] analogs as CFTR modulators. The compounds were tested in cell models expressing CFTR mutations. Results indicated that specific analogs significantly improved chloride conductance compared to controls, suggesting potential as novel therapeutics for cystic fibrosis patients with rare mutations .

Anticancer Properties

In another investigation, several spirocyclic compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that some derivatives induced apoptosis and inhibited tumor growth in vitro. Notably, these compounds exhibited lower toxicity towards normal cells compared to traditional chemotherapeutics .

Analgesic Activity

Research on the analgesic properties of new derivatives revealed that certain spiro[piperidine-4,1'-pyrido(3,4-b)indole] compounds produced significant pain relief in animal models. These compounds were found to act through both central and peripheral mechanisms, providing a dual approach to pain management .

Comparison with Similar Compounds

8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45g)

- Structure : Lacks the spiro-piperidine system but retains the tetrahydro-pyridoindole core with a trifluoromethyl substituent at position 8 .

- Synthesis : Prepared via hydrazine coupling with 4-oxopiperidine derivatives (20% yield) .

- Properties : Lower molecular weight (MW: 241.1 g/mol) and higher lipophilicity (logP ~2.1) compared to the target compound. Exhibited moderate CFTR potentiator activity (EC50: ~300 nM) .

8-Methylsulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45k)

6'-Methoxy-1-methyl-spiro[piperidine-4,1'-pyrido[3,4-b]indole] Dihydrochloride

- Structure : Shares the spiro-piperidine framework but substitutes phenylmethyl with a methyl group and adds a methoxy group at position 6' .

- Physicochemical Data : MW: 358.31 g/mol; exists as a dihydrochloride salt to improve aqueous solubility .

Spiro-Piperidine Derivatives with Modified Substituents

1-Benzyl-spiro[piperidine-4,3'-pyrido[3,4-b]indole] Derivatives

7',8'-Dichloro-1′-oxo-spiro[piperidine-4,3′-pyrido[3,4-b]indole]-4′-carbonitrile (17)

- Structure: Introduces electron-withdrawing chloro and cyano groups, altering electronic density .

- Synthesis : Achieved via cyclization of 1-aza-6π-electron systems (47% yield) .

- Stability : Enhanced metabolic stability in liver microsomes (t1/2: >120 min) compared to acetylated analogs .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical and Pharmacological Profiles

*Estimated based on structural analogs.

Discussion of Structure-Activity Relationships (SAR)

- Spiro-Piperidine Core : Essential for maintaining conformational rigidity, optimizing binding to CFTR’s allosteric sites .

- Phenylmethyl Group : Enhances hydrophobic interactions but may reduce solubility; replacing it with smaller alkyl groups (e.g., methyl) improves solubility at the cost of potency .

- 1-Pyrrolidinylacetyl Substituent : Introduces hydrogen-bonding capability and steric bulk, critical for high-affinity binding (EC50: 150 nM) .

Preparation Methods

Formation of the Spirocyclic Core

- Starting Materials : Commercially available or synthetically prepared tryptamines (e.g., 5-methoxytryptamine) and piperidin-4-one hydrochloride derivatives.

- Reaction Conditions : The condensation is typically carried out in glacial acetic acid at elevated temperatures (~100 °C) for extended periods (around 16 hours).

- Mechanism : The Pictet–Spengler reaction facilitates cyclization by condensation of the amine group of tryptamine with the ketone of piperidin-4-one, forming the spirocyclic tetrahydro-pyridoindole framework.

- Outcome : This step yields the unalkylated spiro[piperidine-4,1'-pyrido[3,4-b]indole] intermediate with a tetrahydro structure at positions 2',3',4',9'.

Selective N-Alkylation

- Objective : Introduction of the phenylmethyl (benzyl) group at the nitrogen atom of the piperidine ring.

- Reagents : Benzyl bromide is commonly used as the alkylating agent.

- Conditions : The reaction is performed in dichloromethane (CH2Cl2) with potassium carbonate as a base at room temperature for approximately 16 hours.

- Workup : After reaction completion, the mixture is washed with water and brine, dried over magnesium sulfate, and purified by flash column chromatography.

- Result : Formation of the N-benzylated spirocyclic compound.

Introduction of the Pyrrolidinylacetyl Group

- Approach : The 2'-position of the spirocyclic core is functionalized with a 1-pyrrolidinylacetyl moiety.

- Method : This typically involves acylation reactions using appropriate acyl chlorides or activated esters of pyrrolidinylacetic acid derivatives.

- Conditions : The acylation is carried out under controlled temperature and solvent conditions to ensure selective modification without affecting the spirocyclic core.

- Purification : The final compound is isolated by precipitation or chromatographic techniques and can be converted into pharmaceutically acceptable acid addition salts if required.

Detailed Experimental Data and Reaction Parameters

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pictet–Spengler condensation | 5-methoxytryptamine + 4-piperidone hydrochloride in glacial acetic acid | 16 h | 100 °C | ~54 | Tan precipitate formed upon neutralization |

| N-Alkylation | Benzyl bromide, K2CO3, CH2Cl2 | 16 h | Room temperature | Variable | Purified by flash chromatography |

| Acylation (pyrrolidinylacetyl) | Pyrrolidinylacetyl chloride or equivalent, base, solvent | Several hours | Controlled (RT to reflux) | Variable | Selective acylation at 2'-position |

Reaction Mechanism Insights

- The Pictet–Spengler reaction is the cornerstone, involving iminium ion formation followed by electrophilic aromatic substitution on the indole ring, leading to the spirocyclic ring closure.

- The N-alkylation proceeds via nucleophilic substitution of the nitrogen lone pair on the benzyl bromide.

- The acylation step involves nucleophilic attack of the nitrogen on the acyl electrophile, forming the amide linkage.

Research Findings and Optimization

- Studies have shown that preparing the unalkylated spirocyclic intermediate first, followed by selective N-alkylation, is more efficient than direct condensation with N-alkylated piperidin-4-ones.

- Solvent choice (e.g., dichloromethane) and base (potassium carbonate) are critical for high selectivity and yield in the alkylation step.

- Reaction times vary from 5 to 20 hours depending on the step and scale.

- The final compounds can be isolated as free bases or converted into acid addition salts to improve pharmaceutical properties.

- Modifications on the benzyl moiety and the heterocyclic rings have been explored to optimize biological activity, indicating the synthetic route's versatility.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic strategies for constructing the spiro-pyridoindole core in this compound?

The spiro-pyridoindole scaffold is typically synthesized via multicomponent reactions or cascade cyclization. For example, a gold/silver/indium triflate cooperative catalytic system enables domino cyclization of 3-((3-(2-aminophenyl)prop-2-ynylamino)methyl)but-3-en-1-ol with aldehydes, yielding octahydrospiro[pyran-4,4'-pyrido[3,4-b]indole] derivatives in good yields . Alternative routes involve refluxing intermediates with borane-THF complexes or using N-bromosuccinimide (NBS) for bromination steps, followed by flash chromatography for purification .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (1H and 13C) to verify proton environments and carbon connectivity, particularly for spiro-center stereochemistry .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula .

- X-ray crystallography for unambiguous structural determination (e.g., CCDC deposition numbers 843674, 843676) .

- HPLC-MS for purity assessment and monitoring reaction progress .

Q. What pharmacological targets are associated with this spiro-pyridoindole derivative?

Structural analogs, such as spiro[pyrrolidine-3,3′-oxindoles], exhibit affinity for the 5-HT6 receptor, a target for cognitive disorders . The pyrrolidinylacetyl moiety may enhance binding to neurotransmitter receptors, while the phenylmethyl group influences lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for polar intermediates, while glacial acetic acid aids in bromination .

- Catalyst loading : A 5 mol% Ph3PAuCl/AgSbF6/In(OTf)3 system achieves >70% yield in cascade cyclization .

- Temperature control : Reactions involving NBS require strict 0°C conditions to avoid side products .

- Purification : Gradient flash chromatography (e.g., DCM:MeOH 0–10%) resolves structurally similar byproducts .

Q. How should researchers resolve conflicting spectral data during characterization?

- NMR discrepancies : Compare experimental shifts with computed spectra (DFT calculations) or reference spiro compounds (e.g., CCDC 904923) .

- Unexpected HRMS peaks : Check for isotopic patterns (e.g., chlorine/bromine adducts) or solvent adduction .

- X-ray vs. NMR stereochemistry : Use residual density plots in crystallography to confirm spiro-center configuration .

Q. What strategies address low in vitro-in vivo correlation (IVIVC) for this compound?

- ADME profiling : Apply Lipinski’s rules and calculate topological polar surface area (TPSA) to predict bioavailability. Spiro-pyridoindoles with TPSA <76 Ų show improved membrane permeability .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) on the indole ring to reduce CYP450-mediated oxidation .

- Formulation : Use co-solvents like PEG-400 to enhance aqueous solubility for preclinical testing .

Q. How can stereochemical outcomes be controlled during spiro-ring formation?

- Chiral auxiliaries : Temporarily introduce tert-butoxycarbonyl (Boc) groups to direct spiro-center configuration, followed by deprotection .

- Asymmetric catalysis : Employ chiral gold complexes (e.g., (R)-DTBM-SEGPHOS-AuCl) in cyclization to achieve enantiomeric excess >90% .

- Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., L-tartaric acid) during recrystallization .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.